AI-10-49

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

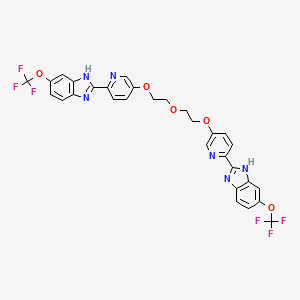

6-(trifluoromethoxy)-2-[5-[2-[2-[6-[6-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyridin-3-yl]oxyethoxy]ethoxy]pyridin-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22F6N6O5/c31-29(32,33)46-17-1-5-21-25(13-17)41-27(39-21)23-7-3-19(15-37-23)44-11-9-43-10-12-45-20-4-8-24(38-16-20)28-40-22-6-2-18(14-26(22)42-28)47-30(34,35)36/h1-8,13-16H,9-12H2,(H,39,41)(H,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBSSBFGPKTMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C3=NC=C(C=C3)OCCOCCOC4=CN=C(C=C4)C5=NC6=C(N5)C=C(C=C6)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22F6N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032293 | |

| Record name | AI-10-49 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256094-72-0 | |

| Record name | AI-10-49 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256094720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AI-10-49 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AI-10-49 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBW5XL5U9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AI-10-49: A Targeted Approach to Disrupting the Oncogenic Core of Inversion (16) Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction to Inv(16) AML and the CBFβ-SMMHC Oncoprotein

Acute myeloid leukemia with inversion of chromosome 16, inv(16)(p13q22), is a distinct subtype of AML. This genetic rearrangement fuses the Core Binding Factor β (CBFB) gene with the Smooth Muscle Myosin Heavy Chain (MYH11) gene, creating the CBFβ-SMMHC fusion protein.[1][2] Normally, CBFβ acts as a co-factor for the RUNX1 transcription factor, which is essential for normal hematopoietic differentiation. The CBFβ-SMMHC fusion protein, however, forms multimers and sequesters RUNX1 in the cytoplasm, effectively inhibiting its tumor-suppressive transcriptional activity.[1][3] This disruption of RUNX1 function is a critical event in the initiation of inv(16) AML.[1][2]

AI-10-49: A Bivalent Inhibitor Targeting the CBFβ-SMMHC:RUNX1 Interface

Mechanism of Action

Quantitative Efficacy of this compound

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Cell Line / Condition | Value | Reference |

| IC50 | ME-1 (inv(16)+) | 0.6 µM | [3][4][5][6] |

| Normal Human Bone Marrow Cells | > 25 µM | [3][4][5] | |

| Normal Karyotype AML Samples | > 20 µM | [3][5] | |

| Binding Inhibition (IC50) | CBFβ-SMMHC to RUNX1 Runt domain | 0.26 µM | [3][8] |

| Dissociation of RUNX1/CBFβ-SMMHC | ME-1 cells (1 µM for 6 hours) | 90% | [5][9] |

| Dissociation of RUNX1/CBFβ | ME-1 cells (1 µM for 6 hours) | 15% | [3][5] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Mouse Model of inv(16) AML

| Parameter | Value | Reference |

| Plasma Half-life (t1/2) | 380 minutes | [3][5][6] |

| Median Survival (Vehicle-treated) | 33.5 days | [3][9] |

| Median Survival (this compound-treated) | 61 days | [3][9] |

Experimental Protocols

Cell Viability Assays

Co-Immunoprecipitation (Co-IP)

Quantitative Real-Time PCR (qRT-PCR)

Downstream Signaling and Therapeutic Synergy

Conclusion and Future Directions

References

- 1. oncotarget.com [oncotarget.com]

- 2. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

AI-10-49: A Targeted Approach to Disrupting a Key Oncogenic Interaction in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Molecular Target of AI-10-49: The CBFβ-SMMHC/RUNX1 Complex

Mechanism of Action

Signaling Pathway of this compound

Quantitative Data

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | IC50 | Reference |

| FRET | CBFβ-SMMHC/RUNX1 Interaction | 0.26 µM | [4][5] |

| Viability Assay | ME-1 (inv(16) positive) | 0.6 µM | [1][3] |

| Viability Assay | Normal Human Bone Marrow Cells | > 25 µM | [3][4] |

| Viability Assay | Normal Karyotype AML Samples | > 20 µM | [3][7] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Reference |

| Half-life (t1/2) in plasma | 380 minutes | [1][3] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Mice transplanted with CBFβ-SMMHC leukemic cells | 200 mg/kg for 10 days | Prolonged survival | [4][5] |

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

-

Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In this context, RUNX1 and CBFβ-SMMHC are labeled with a FRET donor and acceptor pair. A high FRET signal indicates an intact protein-protein interaction.

-

Methodology:

-

Purified, fluorescently labeled RUNX1 and CBFβ-SMMHC proteins are mixed in a suitable buffer.

-

The baseline FRET signal is measured.

-

The FRET signal is measured again after an incubation period.

-

A decrease in the FRET signal indicates the disruption of the protein-protein interaction.

-

The IC50 value is calculated from the dose-response curve.

-

Cell Viability and Colony-Forming Unit (CFU) Assays

-

Principle: Cell viability assays measure the proportion of live and dead cells in a population after exposure to a compound. CFU assays determine the ability of single cells to proliferate and form colonies.

-

Methodology (Viability):

-

Cells (e.g., ME-1, primary patient samples, normal bone marrow cells) are seeded in multi-well plates.

-

A viability reagent (e.g., resazurin, MTS) is added, and the absorbance or fluorescence is measured to determine the number of viable cells.

-

The IC50 is determined from the dose-response curve.

-

-

Methodology (CFU):

-

Cells are plated in a semi-solid medium (e.g., methylcellulose).

-

Plates are incubated for a period that allows for colony formation (e.g., 10-14 days).

-

The number of colonies is counted.

Co-immunoprecipitation (Co-IP)

Co-IP was used to confirm the disruption of the CBFβ-SMMHC/RUNX1 interaction within a cellular context.

-

Principle: This technique is used to isolate a specific protein and its binding partners from a cell lysate using an antibody targeting the protein of interest.

-

Methodology:

-

Cells are lysed to release proteins.

-

An antibody specific to either CBFβ-SMMHC or RUNX1 is added to the lysate and incubated to form an antibody-protein complex.

-

Protein A/G beads are added to pull down the antibody-protein complex.

-

The beads are washed to remove non-specific binding partners.

Chromatin Immunoprecipitation (ChIP)

-

Principle: ChIP is used to determine the in vivo binding sites of a specific protein on DNA.

-

Methodology:

-

Proteins are cross-linked to DNA using formaldehyde.

-

The chromatin is sheared into smaller fragments.

-

An antibody against RUNX1 is used to immunoprecipitate the RUNX1-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

Experimental Workflow for Assessing this compound Efficacy

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to AI-10-49: A Potent Inhibitor of the CBFβ-SMMHC/RUNX1 Interaction for Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

Quantitative Data

| Assay Type | Cell Line/Target | IC50 | Reference(s) |

| FRET Assay | CBFβ-SMMHC/RUNX1 Interaction | 0.26 µM | [4][5] |

| Cell Viability (MTT) | ME-1 (inv(16) AML) | 0.6 µM | [1][2][6] |

| Cell Viability | Kasumi-1 (t(8;21) AML) | > 25 µM | [7] |

| Cell Viability | U937 (Myeloid Leukemia) | > 25 µM | [3] |

| Cell Viability | Normal Human Bone Marrow Cells | > 25 µM | [1][6][8] |

| Parameter | Species | Value | Reference(s) |

| Half-life (t1/2) | Mouse (plasma) | 380 minutes | [1][2][6] |

| Median Survival | Mouse Model of inv(16) AML (Vehicle) | 33.5 days | [1][6][8] |

| Median Survival | Mouse Model of inv(16) AML (this compound treated) | 61 days | [1][6][8] |

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

-

Reagents:

-

Purified Cerulean-Runt domain (RUNX1) fusion protein

-

Purified Venus-CBFβ-SMMHC fusion protein

-

FRET Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM KCl, 2 mM MgCl₂

-

DMSO (vehicle control)

-

-

Protocol:

-

Prepare a 1:1 mixture of Cerulean-Runt domain and Venus-CBFβ-SMMHC to a final concentration of 10 nM in a 96-well black plate.[5]

-

Incubate the plate at room temperature for 1 hour in the dark.[5]

-

Measure fluorescence using a microplate reader with excitation at 433 nm and emission at 474 nm (Cerulean) and 525 nm (Venus).[5]

-

The ratio of emission at 525 nm to 474 nm is calculated to determine the degree of FRET, which is inversely proportional to the inhibitory activity of the compound.

-

Cell Viability (MTT) Assay

-

Reagents:

-

Leukemia cell lines (e.g., ME-1, Kasumi-1, U937)

-

Normal human bone marrow cells

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Co-Immunoprecipitation (Co-IP)

-

Reagents:

-

ME-1 cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against RUNX1 or CBFβ-SMMHC

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

-

Protocol:

-

Lyse the cells and pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with the primary antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes from the beads.

Chromatin Immunoprecipitation (ChIP) Assay

-

Reagents:

-

ME-1 cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonication buffer

-

Antibody against RUNX1

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

-

-

Protocol:

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-RUNX1 antibody.

-

Reverse the cross-links and purify the DNA.

In Vivo Mouse Model of inv(16) AML

-

Animal Model:

-

Mice transplanted with Cbfb+/MYH11:Ras+/G12D leukemic cells.[1]

-

-

Reagents:

-

Protocol:

Conclusion

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. protocols.io [protocols.io]

- 4. texaschildrens.org [texaschildrens.org]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of AI-10-49: A Targeted Approach in Leukemia Research

A Technical Guide on the Discovery, Mechanism, and Preclinical Development of a Novel CBFβ-SMMHC Inhibitor

Introduction: The Challenge of inv(16) AML and the Rationale for AI-10-49

Quantitative Data Summary

| Parameter | Cell Line / Model | Value | Reference |

| IC50 (Binding Affinity) | CBFβ-SMMHC/RUNX1 Runt domain | 0.26 µM | [5][6][7] |

| IC50 (Cell Growth Inhibition) | ME-1 (inv(16) AML cell line) | 0.6 µM | [1][3][7] |

| IC50 (Cell Growth Inhibition) | Normal human bone marrow cells | > 25 µM | [1][7] |

| In Vivo Efficacy | Mouse model of inv(16) AML | Median survival extended from 33.5 days (vehicle) to 61 days (this compound) | [8][9] |

| Pharmacokinetics | Mouse plasma | Half-life of 380 minutes | [3][7] |

| Assay | Cell Line | Treatment | Result | Reference |

| Co-immunoprecipitation | ME-1 | 1 µM this compound for 6 hours | 90% dissociation of RUNX1 from CBFβ-SMMHC | [6][9] |

| Chromatin Immunoprecipitation (ChIP) | ME-1 | This compound for 6 hours | Increased RUNX1 occupancy at target gene promoters (RUNX3, CSF1R, CEBPA) | [6] |

| Colony Forming Unit (CFU) Assay | Primary inv(16) AML cells | 5 µM and 10 µM this compound | Dose-dependent reduction in colony formation (40% and 60% respectively) | [1] |

| Cell Viability Assay | Primary inv(16) AML patient cells | 10 µM this compound for 48 hours | Reduced viability | [1][8] |

Mechanism of Action: Restoring RUNX1 Function

Experimental Protocols

Cell Viability Assays

-

Cell Lines: ME-1 (human inv(16) AML), primary inv(16) AML patient blasts, normal human bone marrow cells.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 104 cells per well.

-

Cell viability is assessed using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

-

Co-immunoprecipitation (Co-IP)

-

Procedure:

-

Cells are harvested and lysed in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Cell lysates are pre-cleared with protein A/G magnetic beads.

-

A primary antibody against RUNX1 is added to the lysates and incubated overnight at 4°C with gentle rotation.

-

Protein A/G magnetic beads are added to capture the antibody-protein complexes.

-

The beads are washed several times with Co-IP buffer to remove non-specific binding.

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Eluted proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against CBFβ-SMMHC and RUNX1, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Model of Leukemia

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are transplanted with leukemic cells expressing CBFβ-SMMHC and a cooperating mutation such as NrasG12D.[7]

-

Procedure:

-

Leukemic cells are injected intravenously into recipient mice.

-

After a period of engraftment (e.g., 5 days), mice are randomized into treatment and control groups.

-

Mice are monitored daily for signs of leukemia progression and toxicity.

-

Survival is recorded, and Kaplan-Meier survival curves are generated.

-

At the end of the study or upon euthanasia, tissues such as bone marrow, spleen, and peripheral blood are collected for analysis of leukemia burden (e.g., by flow cytometry for leukemic cell markers).

-

Future Directions and Conclusion

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alexslemonade.org [alexslemonade.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

Unveiling AI-10-49: A Technical Guide to a Potent Chemical Probe for Transcription Factor Research

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Quantitative Data Summary

| Parameter | Value | Assay Type | Reference |

| IC50 | 260 nM (0.26 µM) | FRET Assay (CBFβ-SMMHC/RUNX1) | |

| Kd | 168 nM | Isothermal Titration Calorimetry | |

| Cellular IC50 | 0.6 µM | ME-1 Cell Growth Inhibition | |

| Selectivity | >25 µM | Normal Human Bone Marrow Cells | |

| In Vivo Half-Life (t½) | 380 minutes | Mouse Plasma |

Signaling Pathway and Mechanism of Action

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that should be adapted based on specific laboratory conditions and reagents.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Materials:

-

Purified, tagged CBFβ-SMMHC (e.g., His-tagged)

-

Purified, tagged RUNX1 (e.g., GST-tagged)

-

Europium (Eu³⁺) labeled anti-tag antibody (e.g., anti-His) as the donor fluorophore.

-

Allophycocyanin (APC) or another suitable fluorophore-labeled anti-tag antibody (e.g., anti-GST) as the acceptor.

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare a solution containing CBFβ-SMMHC and the donor antibody in assay buffer.

-

Prepare a solution containing RUNX1 and the acceptor antibody in assay buffer.

-

Add the CBFβ-SMMHC/donor antibody solution to the wells.

-

Add the RUNX1/acceptor antibody solution to the wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the interaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of 615 nm (Eu³⁺) and 665 nm (APC).

-

Calculate the ratio of the acceptor to donor emission (665 nm / 615 nm).

Co-Immunoprecipitation (Co-IP) Assay

This assay validates the disruption of the endogenous CBFβ-SMMHC-RUNX1 interaction in a cellular context.

Materials:

-

ME-1 cells (inv(16) AML cell line)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against CBFβ or RUNX1

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for Western blotting (anti-CBFβ and anti-RUNX1)

Procedure:

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-CBFβ) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Chromatin Immunoprecipitation (ChIP) Assay

Materials:

-

ME-1 cells

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

ChIP lysis buffer, shear buffer, and IP buffer

-

Anti-RUNX1 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA) and control regions

Procedure:

-

Cross-link proteins to DNA with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

-

Perform immunoprecipitation by incubating the sheared chromatin with anti-RUNX1 antibody or IgG control overnight.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin complexes and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

Experimental Workflow Visualization

Logical Relationship of this compound's Development

Restoring RUNX1 Function: The Role of AI-10-49 in Acute Myeloid Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Targeting Aberrant Transcription Factors in AML

Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal white blood cells. The chromosomal inversion inv(16) is a common mutation in AML, leading to the formation of the CBFβ-SMMHC fusion protein. This oncoprotein outcompetes the wild-type core-binding factor β (CBFβ) for binding to RUNX1, a master regulator of hematopoietic differentiation. The sequestration of RUNX1 by CBFβ-SMMHC disrupts its normal transcriptional program, leading to a block in differentiation and uncontrolled proliferation of myeloid precursors.

Mechanism of Action of AI-10-49

Quantitative Data Summary

| Assay Type | Metric | Value | Cell Line/System | Reference |

| FRET Assay | IC50 | 0.26 µM | In vitro | [5][6] |

| Cell Viability | IC50 | 0.6 µM | ME-1 (inv(16) AML) | [2] |

| Cell Viability | IC50 | > 25 µM | Normal Human Bone Marrow Cells | [1] |

| Co-Immunoprecipitation | Dissociation | 90% | ME-1 cells (6h treatment) | [1][6] |

| Target Gene | Fold Enrichment of RUNX1 Occupancy at Promoter | Cell Line | Treatment | Reference |

| RUNX3 | 8-fold | ME-1 | 1 µM this compound for 6h | [1][6] |

| CSF1R | 2.2-fold | ME-1 | 1 µM this compound for 6h | [1][6] |

| CEBPA | 8-fold | ME-1 | 1 µM this compound for 6h | [1][6] |

| Animal Model | Treatment Group | Median Survival | Significance (p-value) | Reference |

| Cbfb+/MYH11:Ras+/G12D leukemic mice | Vehicle (DMSO) | 33.5 days | - | [1] |

| Cbfb+/MYH11:Ras+/G12D leukemic mice | This compound (200 mg/kg for 10 days) | 61 days | 2.7 x 10⁻⁶ | [1] |

Key Signaling Pathways and Experimental Workflows

Detailed Methodologies for Key Experiments

While full experimental protocols are proprietary and vary between laboratories, this section outlines the general methodologies for the key experiments cited in this guide.

Fluorescence Resonance Energy Transfer (FRET) Assay

Cell Viability Assays

Co-Immunoprecipitation (Co-IP)

Chromatin Immunoprecipitation (ChIP) Assay

Quantitative Real-Time PCR (qRT-PCR)

In Vivo Leukemia Mouse Model

Conclusion and Future Directions

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. oncotarget.com [oncotarget.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]

The Impact of AI-10-49 on Hematopoiesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Quantitative Data Summary

| Assay | Cell Line/Target | IC50 Value | Reference |

| FRET Assay | CBFβ-SMMHC/RUNX1 Interaction | 0.26 µM | [2][9] |

| Cell Viability | ME-1 (inv(16) AML) | 0.6 µM | [5] |

| Cell Viability | Normal Human Bone Marrow Cells | > 25 µM | [5] |

| Cell Viability | Primary inv(16) AML Patient Blasts | ~5-10 µM (Significant viability reduction) | [5][10] |

| Cell Viability | Normal Karyotype AML Blasts | > 20 µM (Unaffected) | [11] |

| Target Gene | Fold Enrichment of RUNX1 Occupancy (relative to DMSO) | Cell Line | Treatment | Reference |

| RUNX3 | 8-fold | ME-1 | 1 µM AI-10-49 for 6 hours | [1][2] |

| CSF1R | 2.2-fold | ME-1 | 1 µM this compound for 6 hours | [1][2] |

| CEBPA | 8-fold | ME-1 | 1 µM this compound for 6 hours | [1][2] |

| Animal Model | Treatment Regimen | Outcome | Reference |

| Mice transplanted with CBFβ-SMMHC leukemic cells | 200 mg/kg this compound for 10 days | Delayed leukemia progression (Median latency of 61 days vs. 33.5 days for vehicle) | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Co-Immunoprecipitation (Co-IP) for CBFβ-SMMHC and RUNX1 Interaction

Methodology:

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-RUNX1 antibody or a control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins.[12]

Chromatin Immunoprecipitation (ChIP) for RUNX1 Occupancy

Methodology:

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.

-

Immunoprecipitation: Pre-clear the sheared chromatin with protein A/G agarose beads. Incubate the chromatin with an anti-RUNX1 antibody or control IgG overnight at 4°C.

-

Immune Complex Capture and Washing: Capture the immune complexes with protein A/G agarose beads and wash extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

-

Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (RUNX3, CSF1R, CEBPA) and a control region. Calculate the fold enrichment of RUNX1 binding relative to the IgG control and normalized to the input chromatin.[13][14][15][16][17]

Colony-Forming Unit (CFU) Assay

Methodology:

-

Cell Preparation: Isolate mononuclear cells from primary inv(16) AML patient samples, normal bone marrow, or CD34+ cord blood cells using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS. Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support hematopoietic colony formation. Plate the mixture into 35 mm culture dishes.

-

Incubation: Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days. An uncovered dish of sterile water should be included in the incubator to maintain humidity.

-

Colony Scoring: After the incubation period, enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E) under an inverted microscope based on their morphology.[7][18]

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. stemcell.com [stemcell.com]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. zellbio.eu [zellbio.eu]

- 12. researchgate.net [researchgate.net]

- 13. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of Histone Modifications in Acute Myeloid Leukaemia Using Chromatin Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 16. epigenie.com [epigenie.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. alexslemonade.org [alexslemonade.org]

The Structural Basis of AI-10-49's Potent and Selective Inhibition of the Oncogenic Fusion Protein CBFβ-SMMHC

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mechanism of Action: Allosteric Inhibition

Quantitative Binding and Activity Data

| Parameter | Value | Assay | Target | Reference |

| IC50 | 0.26 µM (260 nM) | FRET | CBFβ-SMMHC/RUNX1 Interaction | [3][4] |

| Kd | 168 nM | ITC | CBFβ-SMMHC | [1] |

| IC50 | 0.6 µM | Cell Viability | ME-1 (inv(16) AML cell line) | [1][4] |

| IC50 | > 25 µM | Cell Viability | Normal Human Bone Marrow Cells | [1][4] |

| Dissociation | ~90% | Co-IP in ME-1 cells | RUNX1 from CBFβ-SMMHC | [3] |

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay

-

Proteins: Recombinant Cerulean-fused RUNX1 Runt domain and Venus-fused CBFβ are used as the FRET pair.

-

Protocol Outline:

-

Purified Cerulean-RUNX1 and Venus-CBFβ are mixed in a suitable buffer (e.g., phosphate-buffered saline).

-

The reaction is incubated to reach equilibrium.

-

The fluorescence emission is measured at the characteristic wavelengths for Cerulean and Venus upon excitation at the Cerulean excitation wavelength.

-

The ratio of acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

-

Protocol Outline:

-

A solution of purified CBFβ-SMMHC is placed in the sample cell of the calorimeter.

-

The heat released or absorbed during each injection is measured.

-

The resulting data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the Kd and other thermodynamic parameters.

-

Co-Immunoprecipitation (Co-IP) in ME-1 Cells

-

Cell Line: ME-1, a human AML cell line harboring the inv(16) translocation and expressing CBFβ-SMMHC.

-

Principle: An antibody specific to one protein of a complex (e.g., RUNX1) is used to pull down that protein and any associated proteins. The presence of the associated protein (CBFβ-SMMHC) is then detected by Western blotting.

-

Protocol Outline:

-

Cells are lysed in a buffer that preserves protein-protein interactions.

-

The cell lysate is incubated with an anti-RUNX1 antibody.

-

Protein A/G-coupled beads are added to capture the antibody-protein complexes.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Protocol Outline:

-

Protein-DNA complexes are cross-linked using formaldehyde.

-

The chromatin is sheared into smaller fragments.

-

An antibody specific to RUNX1 is used to immunoprecipitate the RUNX1-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is prepared for high-throughput sequencing.

Signaling Pathways and Logical Relationships

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel inhibitor of the CBFβ-SMMHC/RUNX1 interaction, from initial screening to cellular characterization.

Caption: A generalized workflow for the characterization of CBFβ-SMMHC inhibitors.

Conclusion

References

- 1. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]

The Impact of AI-10-49 on Leukemic Stem Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to AI-10-49 and Its Target

Mechanism of Action of this compound

Signaling Pathway Diagram

Quantitative Data on this compound Activity

| Parameter | Value | Cell Line / System | Reference |

| IC50 (CBFβ-SMMHC/RUNX1 Binding) | 0.26 µM | FRET Assay | [2][6] |

| IC50 (ME-1 Cell Growth) | 0.6 µM | ME-1 (inv(16) AML cell line) | [7] |

| IC50 (Normal Human Bone Marrow) | > 25 µM | Normal Human Bone Marrow Cells | [7] |

| Dissociation of RUNX1 from CBFβ-SMMHC | ~90% at 1 µM (6 hours) | ME-1 cells | [7] |

| Dissociation of RUNX1 from CBFβ | ~15% at 1 µM (6 hours) | ME-1 cells | [7] |

| Serum Half-life (in mice) | 380 minutes | Mouse model | [7] |

| Gene Target | Fold Increase in RUNX1 Occupancy (ChIP) | Cell Line | Reference |

| RUNX3 | 8-fold | ME-1 | [7] |

| CSF1R | 2.2-fold | ME-1 | [7] |

| CEBPA | 8-fold | ME-1 | [7] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP)

Workflow Diagram:

Caption: Workflow for Co-Immunoprecipitation.

Protocol:

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ-SMMHC and RUNX1.

Chromatin Immunoprecipitation (ChIP)

Workflow Diagram:

Caption: Workflow for Chromatin Immunoprecipitation.

Protocol:

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-RUNX1 antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter regions of RUNX1 target genes (RUNX3, CSF1R, CEBPA) to quantify the amount of immunoprecipitated DNA. Calculate the fold enrichment of RUNX1 occupancy relative to the DMSO control.

Cell Viability and Colony-Forming Unit (CFU) Assays

Workflow Diagram:

Caption: Workflow for Cell Viability and CFU Assays.

Protocol:

-

Cell Viability Assay (Annexin V/7-AAD Staining):

-

Seed primary inv(16) AML patient blasts or ME-1 cells in appropriate culture medium.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD).

-

Analyze the stained cells by flow cytometry to determine the percentage of viable (Annexin V-negative, 7-AAD-negative), early apoptotic (Annexin V-positive, 7-AAD-negative), and late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive) cells.

-

-

Colony-Forming Unit (CFU) Assay:

-

Plate the treated cells in methylcellulose-based medium (e.g., MethoCult).

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

Count the number of colonies (defined as aggregates of >40 cells) under a microscope.

-

Calculate the percentage of CFU inhibition compared to the vehicle-treated control.

Conclusion

References

- 1. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. RUNX1 and inv(16) are frenemies in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Oncoprotein CBFβ-SMMHC: A Deep Dive into its Role as a Therapeutic Target in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core-binding factor beta (CBFβ)-smooth muscle myosin heavy chain (SMMHC) oncoprotein, a key driver in a subset of acute myeloid leukemia (AML). We will delve into the molecular mechanisms of CBFβ-SMMHC, its associated signaling pathways, and its validation as a therapeutic target. This document will further present quantitative data on targeted inhibitors, detailed experimental protocols for studying the oncoprotein, and visual representations of key cellular processes and experimental workflows.

Introduction to CBFβ-SMMHC in AML

The fusion oncoprotein CBFβ-SMMHC arises from an inversion on chromosome 16, inv(16)(p13q22), a cytogenetic abnormality found in approximately 8% of adult AML cases.[1] This genetic aberration fuses the CBFB gene, which encodes the β subunit of the core-binding factor (CBF) transcription factor complex, with the MYH11 gene, encoding the smooth muscle myosin heavy chain.[2] The resulting CBFβ-SMMHC protein plays a crucial role in the initiation and maintenance of leukemia.[2]

The CBFβ-SMMHC Signaling Axis and Therapeutic Rationale

The primary mechanism by which CBFβ-SMMHC drives leukemogenesis is through its dominant-negative effect on RUNX1.[5] The fusion protein binds to RUNX1 with a higher affinity than wild-type CBFβ, effectively titrating RUNX1 away from its normal binding partners and target genes. This leads to a global dysregulation of gene expression.

One of the most critical downstream effectors of the CBFβ-SMMHC-RUNX1 interaction is the MYC proto-oncogene. CBFβ-SMMHC maintains the viability of leukemia cells by neutralizing RUNX1-mediated repression of MYC expression. Pharmacological inhibition of the CBFβ-SMMHC-RUNX1 interaction restores the repressive function of RUNX1 at distal enhancers of the MYC gene, leading to the downregulation of MYC expression and subsequent apoptosis of the leukemia cells. This provides a clear rationale for targeting the CBFβ-SMMHC-RUNX1 interaction as a therapeutic strategy.

Caption: CBFβ-SMMHC signaling pathway and mechanism of inhibition.

Therapeutic Targeting of CBFβ-SMMHC

Several small molecule inhibitors have been developed to disrupt the CBFβ-SMMHC-RUNX1 interaction or target downstream pathways. These inhibitors have shown promise in preclinical models of inv(16) AML.

Direct Inhibitors of the CBFβ-SMMHC-RUNX1 Interaction

-

Ro5-3335: This benzodiazepine compound was identified as an inhibitor of the wild-type CBFβ-RUNX1 interaction.[4] It also demonstrates activity against CBF fusion protein-driven leukemias, including those with CBFβ-SMMHC.[4][10] Ro5-3335 preferentially kills human CBF leukemia cell lines and reduces the leukemia burden in a Cbfb-MYH11 mouse model.[4]

Indirect Targeting Strategies

-

HDAC8 Inhibitors (e.g., 22d): CBFβ-SMMHC has been shown to interact with histone deacetylase 8 (HDAC8), leading to the deacetylation and inactivation of the tumor suppressor p53.[2] The HDAC8 inhibitor 22d selectively induces apoptosis in inv(16)+ AML cells and reduces the engraftment of leukemia-initiating cells in preclinical models.[2]

Quantitative Data on CBFβ-SMMHC Inhibitors

The following tables summarize the available quantitative data for key inhibitors of CBFβ-SMMHC.

Table 1: In Vitro Activity of CBFβ-SMMHC Inhibitors

| Compound | Assay Type | Cell Line / System | IC50 / Ki | Reference |

| AI-10-49 | FRET Assay | CBFβ-SMMHC/RUNX1 binding | 0.26 µM | [11] |

| Cell Viability (MTT) | ME-1 (inv(16)) | 0.6 µM | [11] | |

| Cell Viability (MTT) | Normal Human Bone Marrow | >25 µM | [11] | |

| AI-4-83 | FRET Assay | CBFβ-SMMHC/RUNX1 binding | 350 nM | [7] |

| Ro5-3335 | Cell Viability | CBF Leukemia Cell Lines | 6- to 50-fold more potent than non-CBF lines | [4][10] |

Table 2: Preclinical In Vivo Efficacy of CBFβ-SMMHC Inhibitors

| Compound | Animal Model | Dosing Regimen | Outcome | Reference |

| This compound | Cbfb+/MYH11:Ras+/G12D AML transplant | Not specified | Delayed leukemia progression | [7] |

| Ro5-3335 | Cbfb–MYH11 knockin mouse leukemia transplant | 300 mg/kg/day orally for 30 days | Reduced leukemia burden | [4] |

| HDAC8i 22d | Cbfb56M/+/Mx1-Cre AML transplant | Not specified | Reduced engraftment of AML cells | [2] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study CBFβ-SMMHC.

Co-Immunoprecipitation (Co-IP) to Detect CBFβ-SMMHC and RUNX1 Interaction

This protocol is designed to demonstrate the physical interaction between CBFβ-SMMHC and RUNX1 in leukemia cells.

Caption: Workflow for Co-Immunoprecipitation.

Materials:

-

ME-1 cells (or other inv(16)+ AML cell line)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-RUNX1 and anti-CBFβ

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture ME-1 cells to the desired density.

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (or isotype control) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three to five times with cold wash buffer.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing with the reciprocal antibody to detect the co-immunoprecipitated protein.

Luciferase Reporter Assay for RUNX1 Transcriptional Activity

This assay measures the effect of CBFβ-SMMHC and its inhibitors on the transcriptional activity of RUNX1 on a target gene promoter.

Caption: Luciferase Reporter Assay Workflow.

Materials:

-

HEK293T or other suitable cell line

-

Luciferase reporter plasmid containing a RUNX1-responsive promoter (e.g., CSF1R promoter) driving firefly luciferase expression

-

A control plasmid expressing Renilla luciferase

-

Expression plasmids for RUNX1 and CBFβ-SMMHC (if not endogenously expressed)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in a 24- or 96-well plate.

-

Co-transfect the cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and expression plasmids for RUNX1 and CBFβ-SMMHC as needed.

-

After 24-48 hours, treat the cells with the CBFβ-SMMHC inhibitor or vehicle control for the desired time.

-

Lyse the cells according to the dual-luciferase reporter assay system protocol.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Chromatin Immunoprecipitation (ChIP) for RUNX1 Occupancy

This protocol is used to determine the binding of RUNX1 to specific genomic regions, such as the MYC enhancers, in the presence or absence of a CBFβ-SMMHC inhibitor.

Caption: Chromatin Immunoprecipitation Workflow.

Materials:

-

ME-1 cells

-

Formaldehyde

-

Glycine

-

ChIP lysis and wash buffers

-

Anti-RUNX1 antibody for ChIP

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR analysis of target regions (e.g., MYC enhancers)

Procedure:

-

Treat ME-1 cells with a CBFβ-SMMHC inhibitor or vehicle control.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the crosslinking reaction with glycine.

-

Harvest and lyse the cells.

-

Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an anti-RUNX1 antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the crosslinks.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

CBFβ-SMMHC is a well-validated therapeutic target in inv(16) AML. The development of small molecules that specifically disrupt the interaction between CBFβ-SMMHC and RUNX1 has provided a promising avenue for targeted therapy. The detailed understanding of the downstream signaling pathways, particularly the role of MYC, has further solidified the rationale for this approach. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biology of CBFβ-SMMHC and to evaluate the efficacy of novel therapeutic agents. Continued research in this area holds the potential to significantly improve outcomes for patients with inv(16) AML.

References

- 1. ashpublications.org [ashpublications.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. alexslemonade.org [alexslemonade.org]

- 7. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Emerging therapies for inv(16) AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AI-10-49 in Mouse Models of Acute Myeloid Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

Table 1: In Vivo Efficacy of AI-10-49 in AML Mouse Model

| Parameter | Vehicle (DMSO) Control | This compound Treatment | Reference |

| Dosage | N/A | 200 mg/kg/day | [1][2] |

| Administration Route | Intraperitoneal (assumed) | Intraperitoneal (assumed) | |

| Treatment Duration | 10 days | 10 days | [1][2] |

| Mouse Model | Transplanted with Cbfb+/MYH11:Ras+/G12D leukemic cells | Transplanted with Cbfb+/MYH11:Ras+/G12D leukemic cells | [1] |

| Median Survival | 33.5 days | 61 days | [2] |

| Statistical Significance (p-value) | N/A | 2.7 x 10-6 (Log-rank test) | [2] |

Signaling Pathway

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Protocol:

-

To prepare the final injection solution, mix the components in the following ratio: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween-80, and 45% sterile saline.

-

Add the PEG300 and vortex thoroughly to ensure complete mixing.

-

Add the Tween-80 and vortex again.

-

Finally, add the sterile saline to reach the final volume and vortex until the solution is clear and homogenous.

-

Prepare the formulation fresh on the day of administration.

Establishment of AML Mouse Model

Materials:

-

Cbfb+/MYH11:Ras+/G12D leukemic cells

-

Recipient mice (e.g., C57BL/6)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

-

Trypan blue solution

-

Sterile syringes (1 mL) and needles (e.g., 27-gauge)

-

Animal restrainer

Protocol:

-

Culture the Cbfb+/MYH11:Ras+/G12D leukemic cells in appropriate media and conditions.

-

Harvest the cells and perform a cell count using a hemocytometer and trypan blue to determine cell viability.

-

Centrifuge the cells and resuspend the pellet in sterile PBS to the desired concentration for injection (e.g., 1 x 106 cells per 200 µL).

-

Anesthetize the recipient mice or use an appropriate restraining device.

-

Inject the cell suspension intravenously (IV) via the tail vein. The typical injection volume is 100-200 µL.

-

Monitor the mice regularly for signs of leukemia development.

In Vivo Administration of this compound

Materials:

-

AML mouse models

-

Sterile syringes (1 mL) and needles (e.g., 25-gauge)

-

Animal balance

Protocol:

-

Begin treatment once leukemia is established, for example, 5 days post-transplantation of leukemic cells.

-

Repeat the administration daily for the duration of the study (e.g., 10 days).

Monitoring of Leukemia Progression

A. Survival Analysis:

-

Monitor the mice daily for signs of distress, weight loss, and other clinical signs of leukemia.

-

Record the date of death or euthanasia for each mouse.

-

Plot Kaplan-Meier survival curves to compare the survival rates between the treatment and control groups.

B. Flow Cytometry of Peripheral Blood:

-

Collect a small volume of peripheral blood from the tail vein or submandibular vein at regular intervals.

-

Lyse the red blood cells using a suitable lysis buffer.

-

Stain the remaining cells with fluorescently-labeled antibodies against relevant markers for leukemic cells (e.g., CD45, c-Kit).

-

Analyze the samples using a flow cytometer to quantify the percentage of leukemic cells in the peripheral blood.

C. Bioluminescence Imaging (if using luciferase-expressing cell lines):

-

Inject the mice with a luciferin substrate (e.g., D-luciferin) via intraperitoneal injection.

-

Anesthetize the mice and place them in an in vivo imaging system.

-

Acquire bioluminescence images to visualize and quantify the tumor burden.

-

Repeat imaging at regular intervals to monitor the response to treatment.

Experimental Workflow

References

- 1. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cell Viability with AI-10-49

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-10-49

Mechanism of Action: Signaling Pathway

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from standard procedures for the CellTiter-Glo® assay and is suitable for high-throughput screening.[7][10][11]

Materials:

-

Leukemic cell lines (e.g., ME-1 for inv(16) positive) and control cell lines

-

Appropriate cell culture medium

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture cells to a logarithmic growth phase.

-

Determine the optimal cell seeding density to ensure linear correlation between cell number and luminescent signal.

-

Seed cells in opaque-walled multiwell plates in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium.[11] Include wells with medium only for background measurements.

-

-

Compound Treatment:

-

Assay Execution:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. oncotarget.com [oncotarget.com]

- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. OUH - Protocols [ous-research.no]

- 11. ch.promega.com [ch.promega.com]

- 12. ashpublications.org [ashpublications.org]

Application Notes and Protocols for AI-10-49 in Chromatin Immunoprecipitation (ChIP) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of AI-10-49

Quantitative Data from this compound ChIP Assays

| Cell Line | Treatment | Target Gene Promoter | Fold Enrichment of RUNX1 Occupancy (vs. Vehicle) | Reference |

| ME-1 | 1 µM this compound for 6 hours | RUNX3 | 8.0 | [2][6] |

| ME-1 | 1 µM this compound for 6 hours | CSF1R | 2.2 | [2][6] |

| ME-1 | 1 µM this compound for 6 hours | CEBPA | 8.0 | [2][6] |

Experimental Protocols

General ChIP Assay Workflow

The following diagram illustrates the key steps in a typical ChIP assay.

Detailed Protocol for ChIP using this compound

Materials:

-

ME-1 cells (or other suitable inv(16) AML cell line)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (37% solution)

-

Glycine (1.25 M solution)

-

Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)[4]

-

Sonication Buffer (e.g., 0.1% SDS-containing buffer)[5]

-

Anti-RUNX1 antibody (ChIP-grade)

-

Normal Rabbit IgG (as a negative control)

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffers (a series of buffers with increasing stringency)[7]

-

Elution Buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR analysis of target gene promoters (RUNX3, CSF1R, CEBPA) and a negative control region.

Procedure:

-

Cell Culture and Treatment:

-

Culture ME-1 cells to the desired density (e.g., 2-5 x 10^7 cells per ChIP sample).[5]

-

-

Crosslinking:

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[4][7]

-

Incubate for 10 minutes at room temperature with gentle shaking.[4]

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.[4][7]

-

Incubate for 5 minutes at room temperature.[4]

-

Pellet the cells by centrifugation and wash twice with ice-cold PBS.[4]

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.

-

Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.[4] Optimization of sonication conditions is critical and will depend on the cell type and sonicator used.[4]

-

Verify the fragment size by running an aliquot on an agarose gel.

-

Centrifuge the sonicated lysate to pellet cellular debris and collect the supernatant containing the sheared chromatin.[7]

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G beads.

-

Incubate the pre-cleared chromatin with a ChIP-grade anti-RUNX1 antibody or normal rabbit IgG overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for at least 1 hour.[7]

-

-

Washing:

-

Wash the beads sequentially with a series of wash buffers to remove non-specifically bound chromatin.[7] This typically involves low salt, high salt, and LiCl wash buffers.

-

-

Elution and Reverse Crosslinking:

-

Elute the immunoprecipitated chromatin from the beads using an elution buffer.

-

Reverse the formaldehyde crosslinks by incubating the eluate and the input control at 65°C for several hours or overnight. This step is often performed in the presence of high salt.

-

-

DNA Purification:

-

Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.[9]

-

Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.

-

-

Analysis by qPCR:

-

Perform quantitative PCR (qPCR) using primers specific for the promoter regions of RUNX1 target genes (RUNX3, CSF1R, CEBPA) and a negative control region (a gene desert or a gene not regulated by RUNX1).

-

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. rockland.com [rockland.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 8. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: AI-10-49 Treatment of Primary inv(16) AML Patient Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation

In Vitro Efficacy of this compound

| Cell Type | Assay | Concentration (µM) | Result | Reference |

| ME-1 (inv(16) AML cell line) | Viability | 0.6 | IC50 | [6][7] |

| Primary inv(16) AML Patient Samples (n=4) | Viability (48h) | 5 | Reduced Viability | [1][4] |

| 10 | ~50% Viability | [6][8] | ||

| Normal Karyotype AML Patient Samples (n=4) | Viability | < 20 | No significant effect | [1][8] |

| Normal Human Bone Marrow Cells | Viability | > 25 | IC50 (Negligible effect) | [6] |

| inv(16) AML Patient Samples | Colony-Forming Units (CFU) | 5 | 40% reduction | [1] |

| 10 | 60% reduction | [1] | ||

| Normal Karyotype and t(8;21) AML Patient Samples | Colony-Forming Units (CFU) | 5, 10 | No significant effect | [1] |

In Vivo Efficacy of this compound in a Mouse Model

| Mouse Model | Treatment | Dosage | Outcome | Reference |

| Cbfb+/MYH11;Ras+/G12D leukemic cell transplant | This compound | 200 mg/kg/day for 10 days | Median survival increased from 33.5 days (vehicle) to 61 days. | [1][6] |

| This compound | 200 mg/kg/day for 7 days | No detectable cumulative toxicity. | [6][8] |

Experimental Protocols

Protocol 1: In Vitro Viability Assay of Primary AML Samples

Materials:

-

Primary AML patient bone marrow or peripheral blood samples (CD34+ purified)

-

DMSO (vehicle control)

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate cytokines

-

96-well cell culture plates

-

Annexin V and 7-AAD apoptosis detection kit

-

Flow cytometer

Procedure:

-

Thaw and culture primary AML patient cells in appropriate media.

-

Seed 1 x 10^5 cells per well in a 96-well plate.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, harvest the cells and wash with cold PBS.

-

Stain the cells with Annexin V and 7-AAD according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to determine the percentage of viable (Annexin V-negative, 7-AAD-negative), early apoptotic (Annexin V-positive, 7-AAD-negative), and late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive) cells.

-

Calculate the percent viability relative to the DMSO control.

Protocol 2: Colony-Forming Unit (CFU) Assay

Materials:

-

Primary AML patient bone marrow or peripheral blood samples

-

DMSO

-

MethoCult™ medium (or equivalent semi-solid medium)

-

35 mm culture dishes

Procedure:

-

Prepare a single-cell suspension of primary AML cells.

-

After treatment, wash the cells to remove the compound.

-

Resuspend the cells in MethoCult™ medium at a density of 1 x 10^4 to 5 x 10^4 cells/mL.

-

Plate 1.1 mL of the cell suspension into each 35 mm dish.

-

Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator.

-

Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.

-

Express the results as the number of CFUs per number of cells plated, relative to the DMSO control.

Protocol 3: Western Blot for MYC Expression

Materials:

-

ME-1 cell line or primary inv(16) AML cells

-

DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-MYC, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

Conclusion

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 5. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Emerging therapies for inv(16) AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alexslemonade.org [alexslemonade.org]

- 11. ashpublications.org [ashpublications.org]

Application Notes and Protocols for In Vivo Studies with AI-10-49

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway

Quantitative Data Summary

| Parameter | Value | Cell Line / Model | Reference |

| In Vitro Potency | |||

| IC50 (Cell Viability) | 0.6 µM | ME-1 (inv(16) AML cell line) | [1][2] |

| IC50 (Cell Viability) | > 25 µM | Normal human bone marrow cells | [2][6] |

| FRET IC50 (CBFβ-SMMHC/RUNX1 Binding) | 0.26 µM | Biochemical Assay | [4][5][7] |

| In Vivo Efficacy | |||

| Median Leukemia Latency (Vehicle) | 33.5 days | Mouse model with Cbfb+/MYH11:Ras+/G12D leukemic cells | [2][7] |

| Median Leukemia Latency (this compound) | 61 days | Mouse model with Cbfb+/MYH11:Ras+/G12D leukemic cells | [7] |

| Pharmacokinetics | |||

| Plasma Half-life (t1/2) | 380 minutes | Mouse | [1][7] |

| Colony Forming Assay | |||

| CFU Reduction (5 µM this compound) | 40% | Primary inv(16) AML cells | [2] |

| CFU Reduction (10 µM this compound) | 60% | Primary inv(16) AML cells | [2] |

Experimental Protocols

In Vivo Efficacy Study in a Mouse Model of inv(16) AML

1. Animal Model:

-

Use immunocompromised mice (e.g., NSG mice).

-

Transplant mice with leukemic cells expressing CBFβ-SMMHC and a cooperating mutation such as NRAS G12D (e.g., from Cbfb+/MYH11:Ras+/G12D knock-in mice).[2][7]

3. Dosing and Administration:

-

Five days post-transplantation of leukemic cells to allow for engraftment, begin treatment.[2][7]

-

Administer the drug once daily for a period of 10 days.[2][7]

-

The route of administration should be determined based on the vehicle and experimental design (e.g., intraperitoneal or oral gavage).

-

The control group should receive an equivalent volume of the vehicle solution.

4. Monitoring and Endpoints:

-

Monitor the health of the mice daily, including body weight, activity, and signs of toxicity.

-

The primary endpoint is overall survival. Monitor mice until they meet pre-defined humane endpoints (e.g., significant weight loss, lethargy, signs of advanced disease).

-

The delay in leukemia progression can be assessed by monitoring leukemic cell burden in peripheral blood or bone marrow at specified time points.

Experimental Workflow Diagram

Concluding Remarks

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

Application Notes and Protocols for Measuring AI-10-49 Efficacy in Leukemia Models

Mechanism of Action

Data Presentation

In Vitro Efficacy of AI-10-49

| Cell Line | Assay Type | Parameter | Value | Reference |

| ME-1 (inv(16) AML) | Viability Assay | IC50 | 0.6 µM | [1][2] |

| ME-1 (inv(16) AML) | Co-immunoprecipitation | RUNX1-CBFβ-SMMHC Dissociation | 90% at 1 µM after 6 hours | [4][5] |

| Primary inv(16) AML Patient Blasts | Viability Assay | Viability Reduction | ~50% at 10 µM | [5] |

| Normal Human Bone Marrow Cells | Viability Assay | IC50 | > 25 µM | [1][5] |

| Normal Karyotype AML Patient Blasts | Viability Assay | Effect | Negligible below 20 µM | [5] |

In Vivo Efficacy of this compound

| Animal Model | Treatment | Parameter | Result | Reference |

| Mouse model of inv(16) AML | 200 mg/kg this compound for 10 days | Median Survival | 61 days (vs. 33.5 days for vehicle) | [4][5] |

| Mouse model of inv(16) AML | This compound for 7 days | Toxicity | No detectable cumulative toxicity | [4][5] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Materials:

-

Leukemia cell lines (e.g., ME-1)

-

RPMI-1640 medium with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.[6]

-